molecular formula C15H19Cl2N3O4 B2459967 N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) CAS No. 924841-92-9

N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)

Cat. No.: B2459967
CAS No.: 924841-92-9
M. Wt: 376.23
InChI Key: QOFJMTHTLJRYLQ-UHFFFAOYSA-N
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Description

N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C17H20Cl2N4O4, and it has a molecular weight of 415.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-acetamido-6-methoxy-1,3-phenylenediamine with formaldehyde and 2-chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with specific molecular targets. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. The presence of chloroacetamide groups makes it particularly useful in nucleophilic substitution reactions and as a potential therapeutic agent .

Properties

IUPAC Name

N-[[2-acetamido-5-[[(2-chloroacetyl)amino]methyl]-4-methoxyphenyl]methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O4/c1-9(21)20-12-4-13(24-2)11(8-19-15(23)6-17)3-10(12)7-18-14(22)5-16/h3-4H,5-8H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFJMTHTLJRYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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